molecular formula C13H14O2 B14245112 1(2H)-Naphthalenone, 3,4-dihydro-2-hydroxy-2-(2-propenyl)- CAS No. 221681-02-3

1(2H)-Naphthalenone, 3,4-dihydro-2-hydroxy-2-(2-propenyl)-

Cat. No.: B14245112
CAS No.: 221681-02-3
M. Wt: 202.25 g/mol
InChI Key: WCIGURCXSXMKBC-UHFFFAOYSA-N
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Description

1(2H)-Naphthalenone, 3,4-dihydro-2-hydroxy-2-(2-propenyl)- is an organic compound that belongs to the class of naphthalenones These compounds are characterized by a naphthalene ring system with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1(2H)-Naphthalenone, 3,4-dihydro-2-hydroxy-2-(2-propenyl)- typically involves the following steps:

    Starting Materials: The synthesis begins with naphthalene as the core structure.

    Functional Group Introduction: Various reagents and catalysts are used to introduce the hydroxy and propenyl groups. Common reagents include alkyl halides, alcohols, and bases.

    Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1(2H)-Naphthalenone, 3,4-dihydro-2-hydroxy-2-(2-propenyl)- can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The propenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction may produce an alcohol.

Scientific Research Applications

1(2H)-Naphthalenone, 3,4-dihydro-2-hydroxy-2-(2-propenyl)- has various applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1(2H)-Naphthalenone, 3,4-dihydro-2-hydroxy-2-(2-propenyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxy and propenyl groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 1(2H)-Naphthalenone, 3,4-dihydro-2-hydroxy-2-methyl-
  • 1(2H)-Naphthalenone, 3,4-dihydro-2-hydroxy-2-ethyl-

Properties

CAS No.

221681-02-3

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

2-hydroxy-2-prop-2-enyl-3,4-dihydronaphthalen-1-one

InChI

InChI=1S/C13H14O2/c1-2-8-13(15)9-7-10-5-3-4-6-11(10)12(13)14/h2-6,15H,1,7-9H2

InChI Key

WCIGURCXSXMKBC-UHFFFAOYSA-N

Canonical SMILES

C=CCC1(CCC2=CC=CC=C2C1=O)O

Origin of Product

United States

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